N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and methyl group on the phenyl ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-6-methylaniline with a suitable pyrazole derivative. One common method includes the use of a coupling reaction where the amine group of 2-fluoro-6-methylaniline reacts with a pyrazole derivative under controlled conditions. The reaction may be facilitated by catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methylphenylboronic acid
- 2-Fluoro-N-(2-fluoro-6-methylphenyl)benzenemethanamine
- 1-(2-fluoro-6-methylphenyl)-N-methylmethanamine
Uniqueness
N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-3-2-4-9(11)10(7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChI Key |
SQSPVKLYMSLZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC2=CNN=C2 |
Origin of Product |
United States |
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